molecular formula C16H21BF2O3 B596555 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1245816-08-3

2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B596555
M. Wt: 310.148
InChI Key: TVDPVJZHYPPVSB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there is related information on the synthesis of similar compounds. For instance, a five-step synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole starting from 2-hydroxybenzoic acid has been reported .

Scientific Research Applications

Crystal Structure and Molecular Conformation

The study of crystal structures of compounds similar to 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into their molecular conformation. For example, the crystal structure of a related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, was examined to understand its orthorhombic lattice structure and the coordination of the boron atom within the molecule (Seeger & Heller, 1985).

Chemical Reactions and Synthesis

The reactivity of 1,3,2-dioxaborolanes, a group that includes the compound , has been explored in various chemical reactions. For instance, the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile leads to the formation of 2-oxazolines, demonstrating the versatility of these compounds in organic synthesis (Kuznetsov, Brusilovskii, & Mazepa, 2001).

Application in Material Science

Compounds like 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are also investigated for their potential applications in material science. For instance, a study on the synthesis of pinacolylboronate-substituted stilbenes, which are structurally similar, explored their use in developing new materials for liquid crystal display (LCD) technology and potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Organometallic Chemistry and Catalysis

The use of 1,3,2-dioxaborolanes in organometallic chemistry, particularly in catalysis, is a significant area of research. For example, precision synthesis studies involving these compounds have been conducted to understand their role in Suzuki-Miyaura coupling polymerization, a key process in the creation of polymers with specific properties (Yokozawa et al., 2011).

properties

IUPAC Name

2-[2-(cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BF2O3/c1-15(2)16(3,4)22-17(21-15)11-7-12(18)13(19)8-14(11)20-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDPVJZHYPPVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3CC3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735119
Record name 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1245816-08-3
Record name 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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